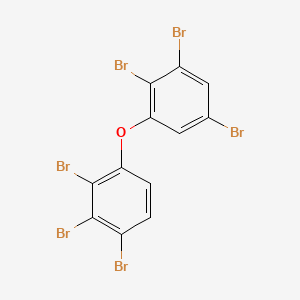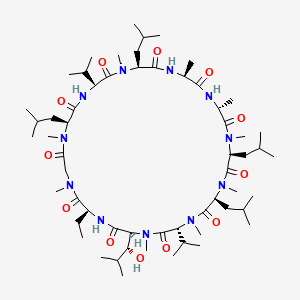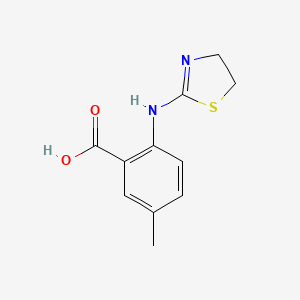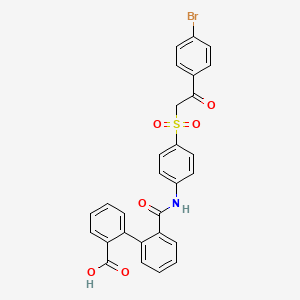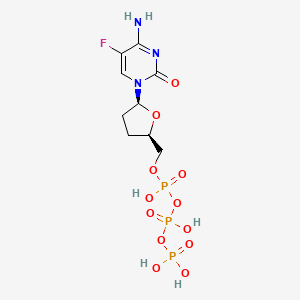
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN')(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- is a complex platinum compound. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
The synthesis of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- involves several steps. The synthetic route typically includes the reaction of platinum precursors with 1,2-cyclohexanediammine and 3,4-dihydroxy-3-cyclobutene-1,2-dionate under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound.
化学反応の分析
This platinum compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the ligands attached to the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs in cancer treatment.
Industry: It is used in the development of new materials and industrial processes.
作用機序
The mechanism of action of this platinum compound involves its interaction with molecular targets, such as DNA and proteins. It can form covalent bonds with these molecules, leading to changes in their structure and function. The pathways involved in its action include the inhibition of DNA replication and transcription, which can result in cell death, making it a potential candidate for anticancer therapy.
類似化合物との比較
Compared to other platinum compounds, such as cisplatin and carboplatin, Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- has a unique structure that may offer different reactivity and biological activity. Similar compounds include:
Cisplatin: A widely used anticancer drug with a simpler structure.
Carboplatin: Another anticancer drug with a different ligand structure.
Oxaliplatin: Known for its use in colorectal cancer treatment.
This compound’s uniqueness lies in its specific ligand arrangement and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
187682-72-0 |
|---|---|
分子式 |
C10H14N2O4Pt |
分子量 |
421.31 g/mol |
IUPAC名 |
cyclohexane-1,2-diamine;3,4-dioxocyclobutene-1,2-diolate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C4H2O4.Pt/c7-5-3-1-2-4-6(5)8;5-1-2(6)4(8)3(1)7;/h5-6H,1-4,7-8H2;5-6H;/q;;+2/p-2 |
InChIキー |
YPRMEKRPTXQERO-UHFFFAOYSA-L |
正規SMILES |
C1CCC(C(C1)N)N.C1(=C(C(=O)C1=O)[O-])[O-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


